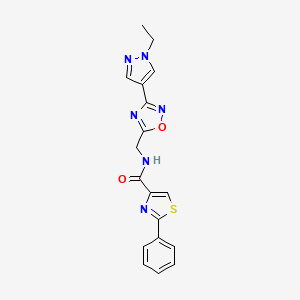

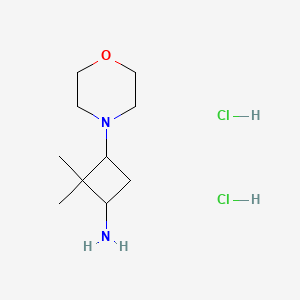

![molecular formula C21H22N2O6S B2681773 Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 897616-80-7](/img/structure/B2681773.png)

Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This moiety is prominently present in the molecular structures of various research studies .Physical And Chemical Properties Analysis

The compound is a solid with a boiling point of 274-275 °C and a melting point of 82-84 °C .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Synthesis and Biological Activities : Research has shown that benzothiazole derivatives, including compounds structurally related to Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate, have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which exhibited good antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019). Similarly, Kashiyama et al. (1999) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Catalytic and Synthetic Applications

Transesterification/Acylation Reactions : Benzothiazole derivatives have also been found to facilitate transesterification and acylation reactions. Grasa et al. (2002) discovered that N-heterocyclic carbenes derived from benzothiazoles are efficient catalysts in transesterification between esters and alcohols, demonstrating their versatility in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Potential for Drug Development

Aldose Reductase Inhibitors : Some benzothiazoline derivatives have been investigated for their potential as aldose reductase inhibitors, which could be relevant for the treatment of diabetic complications. Ali et al. (2012) synthesized and evaluated iminothiazolidin-4-one acetate derivatives, identifying compounds with significant inhibitory potency against aldose reductase, suggesting a potential route for the development of novel diabetic complication therapies (Ali et al., 2012).

Propriétés

IUPAC Name |

methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-12-6-7-14-17(8-12)30-21(23(14)11-18(24)28-4)22-20(25)13-9-15(26-2)19(29-5)16(10-13)27-3/h6-10H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKPBATXWCVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2681696.png)

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2681698.png)

![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)

![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)

![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)